2-(Methylthio)-5-nitropyrimidine-4,6-diamine
Description
2-(Methylthio)-5-nitropyrimidine-4,6-diamine (CAS 39069-52-8, molecular formula C₁₅H₂₃N₅O₂S) is a pyrimidine derivative characterized by:
- A nitro group at position 3.
- Methylthio (-SMe) and amino (-NH₂) groups at positions 2, 4, and 4.
- Cyclopentyl substituents at the N4 and N6 positions in its most studied form, N4,N6-dicyclopentyl-2-(methylthio)-5-nitropyrimidine-4,6-diamine (GS 39783) .
This compound is synthesized via ammonolysis of 2-(methylthio)-5-nitropyrimidine derivatives under high-temperature conditions in dioxane and ammonium hydroxide .
Properties
IUPAC Name |
2-methylsulfanyl-5-nitropyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N5O2S/c1-13-5-8-3(6)2(10(11)12)4(7)9-5/h1H3,(H4,6,7,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMENYNRPJVRKIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=C(C(=N1)N)[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylthio)-5-nitropyrimidine-4,6-diamine typically involves the nucleophilic substitution of a suitable pyrimidine precursor. One common method is the reaction of 2-chloro-5-nitropyrimidine with methylthiolate under basic conditions to introduce the methylthio group at the 2-position . The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(Methylthio)-5-nitropyrimidine-4,6-diamine undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro group at the 5-position can be replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines or thiols, solvents like DMF, and bases such as sodium hydride.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Oxidation: Hydrogen peroxide, acetic acid as a solvent.
Major Products
Nucleophilic Substitution: Substituted pyrimidines with various functional groups.
Reduction: 2-(Methylthio)-5-aminopyrimidine-4,6-diamine.
Oxidation: 2-(Methylsulfinyl)-5-nitropyrimidine-4,6-diamine or 2-(Methylsulfonyl)-5-nitropyrimidine-4,6-diamine.
Scientific Research Applications
2-(Methylthio)-5-nitropyrimidine-4,6-diamine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including anticancer and antimicrobial agents.
Agrochemicals: It is employed in the development of pesticides and herbicides.
Materials Science: The compound is used in the synthesis of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(Methylthio)-5-nitropyrimidine-4,6-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis . Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Features
Key structural analogs differ in substituents at the N4, N6, and C2 positions, significantly altering physicochemical and biological properties.
Table 1: Substituent Variations and Molecular Properties
Key Observations:
- Substituent Bulk : Bulky cyclopentyl groups in GS 39783 enhance receptor binding specificity compared to smaller ethyl or benzyl groups .
- Electron-Withdrawing Effects : Nitro and methylthio groups increase electrophilicity, influencing reactivity in substitution reactions .
- Biological Activity : GS 39783's GABAB modulation is absent in analogs lacking cyclopentyl or methylthio groups, underscoring the importance of these substituents .
Biological Activity
2-(Methylthio)-5-nitropyrimidine-4,6-diamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anti-inflammatory, antimicrobial, and potential anticancer properties, supported by various studies and data.
Chemical Structure and Properties
The compound features a pyrimidine ring substituted with a methylthio group and a nitro group, which are critical for its biological activity. The structure can be represented as follows:
1. Anti-inflammatory Activity
Recent research highlights the anti-inflammatory potential of 2-(Methylthio)-5-nitropyrimidine-4,6-diamine. In vitro studies demonstrated that this compound effectively inhibits cyclooxygenase-2 (COX-2) activity, a key enzyme in the inflammatory process. The compound's IC50 value against COX-2 was found to be comparable to that of established anti-inflammatory drugs like celecoxib.
Table 1: Comparative COX-2 Inhibition
| Compound | IC50 (μmol) |
|---|---|
| 2-(Methylthio)-5-nitropyrimidine-4,6-diamine | 0.04 ± 0.02 |
| Celecoxib | 0.04 ± 0.01 |
In vivo studies using carrageenan-induced paw edema models further confirmed its efficacy, showing significant reduction in inflammation compared to control groups.
2. Antimicrobial Activity
The nitro group in the compound is essential for antimicrobial activity. Nitro-containing compounds are known to undergo reduction within bacterial cells, leading to the formation of reactive intermediates that damage bacterial DNA.
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial effects of various nitro derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that 2-(Methylthio)-5-nitropyrimidine-4,6-diamine exhibited notable antibacterial properties with minimum inhibitory concentration (MIC) values significantly lower than those of traditional antibiotics.
Table 2: Antimicrobial Activity
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| 2-(Methylthio)-5-nitropyrimidine-4,6-diamine | 5 | S. aureus |
| Metronidazole | 10 | E. coli |
3. Anticancer Potential
Emerging studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cell lines. Mechanistic studies revealed that it affects cellular signaling pathways involved in cell proliferation and survival.
Research Findings
A recent study reported that treatment with 2-(Methylthio)-5-nitropyrimidine-4,6-diamine led to a significant decrease in cell viability in various cancer cell lines, including breast and lung cancer cells.
Table 3: Anticancer Activity
| Cell Line | IC50 (μmol) |
|---|---|
| MCF-7 (Breast Cancer) | 15 ± 3 |
| A549 (Lung Cancer) | 12 ± 2 |
The biological activity of 2-(Methylthio)-5-nitropyrimidine-4,6-diamine is attributed to its ability to interact with specific molecular targets. The nitro group plays a crucial role in redox reactions leading to the generation of reactive oxygen species (ROS), which can induce cellular stress and apoptosis in cancer cells.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
